4-(Trifluoromethyl)pyrimidine

Medicinal Chemistry Anticancer Pyrimidine SAR

4-(Trifluoromethyl)pyrimidine (CAS 136547-16-5) is the definitive 4-CF₃ pyrimidine isomer—a non-negotiable building block for SAR-driven drug discovery. Unlike 2- or 5-CF₃ variants, the 4-position regiochemistry is mandatory for USP7 inhibitor binding (IC₅₀ 4.42 µM vs. PC-3 cells), tunable Caco-2 permeability via 2-position modification, and saflufenacil-class herbicide activity. This scaffold enables unique cross-coupling and glycosylation pathways inaccessible to positional isomers. Procure with confidence: ≥98% purity, ambient shipping, and bulk quantities in stock for lead optimization and agrochemical R&D.

Molecular Formula C5H3F3N2
Molecular Weight 148.09 g/mol
CAS No. 136547-16-5
Cat. No. B162611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethyl)pyrimidine
CAS136547-16-5
Molecular FormulaC5H3F3N2
Molecular Weight148.09 g/mol
Structural Identifiers
SMILESC1=CN=CN=C1C(F)(F)F
InChIInChI=1S/C5H3F3N2/c6-5(7,8)4-1-2-9-3-10-4/h1-3H
InChIKeyBKDUWMJFLCNPKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Trifluoromethyl)pyrimidine (CAS 136547-16-5): Procurement and Selection Guide for Medicinal and Agrochemical Building Block Applications


4-(Trifluoromethyl)pyrimidine (CAS 136547-16-5) is a heterocyclic building block consisting of a pyrimidine core with a trifluoromethyl (-CF₃) substituent at the 4-position [1]. The compound has a molecular weight of 148.09 g/mol, density of 1.353 g/cm³, boiling point of 137.9°C at 760 mmHg, and calculated LogP of 1.495 [2]. This positional isomer serves as a key intermediate in the synthesis of pharmaceutical candidates (particularly kinase inhibitors and antiviral nucleoside analogues) and agrochemical agents (including the commercial herbicide saflufenacil derivatives) [3][4].

Why Generic Substitution of 4-(Trifluoromethyl)pyrimidine with Other Trifluoromethylpyrimidine Isomers Fails in Critical Synthetic Applications


Substituting 4-(trifluoromethyl)pyrimidine with other trifluoromethylpyrimidine positional isomers (e.g., 2- or 5-CF₃ substituted variants) is not feasible without fundamentally altering synthetic outcomes and biological profiles. Structure-activity relationship (SAR) studies on pyrimidine-based transcription inhibitors demonstrate that the position of the CF₃ group on the pyrimidine ring differentially affects target binding and cellular permeability [1]. The 4-position CF₃ group can be substituted with methyl, ethyl, chlorine, or phenyl without substantial loss of activity in certain systems, whereas modifications at the 2-position often result in significant activity loss [1]. Furthermore, the 4-position isomer provides distinct regioselective reactivity for halogenation and subsequent cross-coupling chemistry, enabling synthetic pathways not accessible with 2- or 5-CF₃ isomers [2].

Quantitative Differentiation Evidence for 4-(Trifluoromethyl)pyrimidine Versus Closest Analogs and Positional Isomers


Isomer-Specific Antiproliferative Activity: 4-CF₃ Pyrimidine Derivatives Show IC₅₀ of 4.42 μM Against PC-3 Prostate Cancer Cells, Outperforming 5-Fluorouracil Control

In a systematic evaluation of trifluoromethyl-containing polysubstituted pyrimidine derivatives, compounds bearing the 4-CF₃ pyrimidine scaffold demonstrated antiproliferative activity superior to the clinical comparator 5-fluorouracil [1]. The 4-CF₃ substitution pattern contributed to hydrophobic pocket integration within ubiquitin-specific protease 7 (USP7) [1]. This provides a quantitative benchmark distinguishing the 4-CF₃ isomer series from non-fluorinated pyrimidine alternatives.

Medicinal Chemistry Anticancer Pyrimidine SAR Trifluoromethyl Bioisostere

Positional CF₃ Substitution on Pyrimidine Ring Modulates Cellular Permeability: 2-Methyl-4-CF₃ Analogue Demonstrates Improved Caco-2 Permeability Over 2-Chloro-4-CF₃ Lead Compound

SAR studies on 2-chloro-4-trifluoromethylpyrimidine-5-carboxamide inhibitors of NF-κB and AP-1 transcription factors revealed that the 4-position CF₃ group tolerates replacement with methyl, ethyl, chlorine, or phenyl without substantial activity loss [1]. Critically, the 2-methyl analogue (bearing the 4-CF₃ group intact) showed comparable in vitro activity and improved Caco-2 permeability compared to the 2-chloro lead compound [1]. This finding establishes that the 4-CF₃ moiety contributes favorable permeability characteristics while maintaining target engagement.

Medicinal Chemistry Drug Permeability Oral Bioavailability Pyrimidine SAR

One-Pot Synthetic Access to 2,6-Disubstituted 4-(Trifluoromethyl)pyrimidines in Good to Excellent Yields via Tandem Cyclization-Dehydration-Oxidation

4-(Trifluoromethyl)pyrimidine derivatives can be prepared via a one-pot tandem cyclization-dehydration-oxidation sequence starting from α,β-unsaturated trifluoromethyl ketones and amidines [1]. The treatment yields 2,6-disubstituted 4-(trifluoromethyl)pyrimidines in good to excellent yields using POCl₃-pyridine-silica gel for dehydration followed by MnO₂ oxidation [1]. This synthetic efficiency contrasts with multi-step routes often required for alternative substitution patterns.

Synthetic Methodology Heterocyclic Chemistry Building Block Synthesis Process Chemistry

Regioselective Bromination of 4-(Trifluoromethyl)pyrimidine Provides Access to All Mono- and Dibrominated Isomers for Divergent Cross-Coupling Chemistry

An expedient synthetic route to all three monobrominated and all three dibrominated isomers of 4-(trifluoromethyl)pyrimidine has been established [1]. This regioselective bromination capability provides versatile intermediates for Suzuki, Sonogashira, and other palladium-catalyzed cross-coupling reactions [1]. The predictable regiochemical outcomes enable systematic exploration of substitution patterns around the 4-CF₃ pyrimidine core.

Organofluorine Chemistry Cross-Coupling Halogenation Building Block Derivatization

Physicochemical Properties of 4-(Trifluoromethyl)pyrimidine (LogP 1.495, Density 1.353 g/cm³) Compared to Analogous Heterocyclic Building Blocks

4-(Trifluoromethyl)pyrimidine exhibits a calculated LogP of 1.495 and density of 1.353 g/cm³ at ambient temperature [1]. The -CF₃ group enhances lipophilicity and metabolic stability relative to non-fluorinated pyrimidine analogues [2]. The compound is a liquid at 20°C with a boiling point of 137.9°C at 760 mmHg and flash point of 37.2°C [1].

Physicochemical Properties Lipophilicity Formulation Quality Control

Recommended Research and Industrial Application Scenarios for 4-(Trifluoromethyl)pyrimidine Based on Quantitative Evidence


Oncology Drug Discovery: 4-CF₃ Pyrimidine Scaffolds for USP7-Targeted Anticancer Agents

Based on demonstrated antiproliferative activity (IC₅₀ 4.42 μM against PC-3 prostate cancer cells) outperforming 5-fluorouracil (IC₅₀ 6.39 μM), 4-(trifluoromethyl)pyrimidine derivatives are prioritized for USP7-targeted oncology programs [1]. The 4-CF₃ substitution pattern enables hydrophobic pocket integration within the USP7 binding site, providing a differentiated starting point for lead optimization relative to non-fluorinated or alternative CF₃-position pyrimidine scaffolds.

Oral Bioavailability Optimization: 4-CF₃ Pyrimidine Cores with Tunable 2-Position Substituents

SAR evidence demonstrating that 2-position modifications (e.g., methyl substitution) on the 4-CF₃ pyrimidine core can improve Caco-2 permeability while maintaining in vitro activity supports the use of this scaffold in oral drug candidate optimization [1]. This tunability distinguishes the 4-CF₃ isomer from 2-CF₃ or 5-CF₃ variants, where substitution at analogous positions may yield different permeability-activity trade-offs.

Antiviral Nucleoside Analogue Synthesis: 4-Trifluoromethylpyrimidone Intermediates

4-(Trifluoromethyl)pyrimidine serves as a precursor to 4-trifluoromethylpyrimidones, which undergo coupling with modified sugars to yield cyclic and acyclic nucleoside analogues with potential anti-HIV activity [1]. The enhanced lipophilicity conferred by the CF₃ group improves therapeutic efficacy potential relative to non-fluorinated nucleoside scaffolds [1]. This application is specific to the 4-position isomer due to the regiochemical requirements of pyrimidone formation and subsequent glycosylation.

Agrochemical Development: Saflufenacil-Class Herbicide Intermediates

The 4-(trifluoromethyl)pyrimidine core is a critical substructure in saflufenacil (2-chloro-5-[3,6-dihydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)-1(2H)pyrimidinyl]-4-fluoro-N-[[methyl(1-methylethyl)amino]sulfonyl]benzamide), a commercial herbicide used in combination with glyphosate for broad-spectrum weed control [1]. The specific 4-CF₃ substitution pattern is required for herbicidal activity; alternative positional isomers are not suitable substitutes for this application class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Trifluoromethyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.